

molecular structure of 1,3,5-Triiodo-2-methoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3,5-Triiodo-2-methoxybenzene*

Cat. No.: *B3275969*

[Get Quote](#)

An In-depth Technical Guide to **1,3,5-Triiodo-2-methoxybenzene**: Structure, Synthesis, and Applications

Abstract

1,3,5-Triiodo-2-methoxybenzene is a heavily halogenated aromatic compound of significant interest to the pharmaceutical and medical imaging sectors. Its molecular structure, characterized by a methoxy-substituted benzene ring bearing three iodine atoms, imparts a high molecular weight and electron density. These features make it a valuable synthetic intermediate, particularly in the development of X-ray contrast media and other radiolabeled diagnostic agents. This document provides a comprehensive technical overview of its chemical properties, a proposed synthetic pathway based on established methodologies, predicted analytical characterization, and its core applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

1,3,5-Triiodo-2-methoxybenzene, with the CAS Number 63238-41-5, is an organic compound built upon a benzene ring.^{[1][2][3][4]} The structure is distinguished by a methoxy group (-OCH₃) at position 2 and three iodine atoms at positions 1, 3, and 5. This high degree of iodination is the primary determinant of its chemical utility.

Data Presentation: Physicochemical Properties

The key quantitative and qualitative data for **1,3,5-Triiodo-2-methoxybenzene** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	63238-41-5	[1] [2] [3]
Molecular Formula	C ₇ H ₅ I ₃ O	[2] [5] [6]
Molecular Weight	~485.83 g/mol	[1] [2] [5]
InChI Key	HLRLRKWYERBJCY- UHFFFAOYSA-N	[1]
Purity (Typical)	≥98%	[1]
Solubility	DMSO: 100 mg/mL (205.83 mM)	[6]
In Vivo Solvent	10% DMSO / 90% corn oil	[6]
Storage Conditions	Room temperature, dry, dark place	[3] [5]

Synthesis and Manufacturing

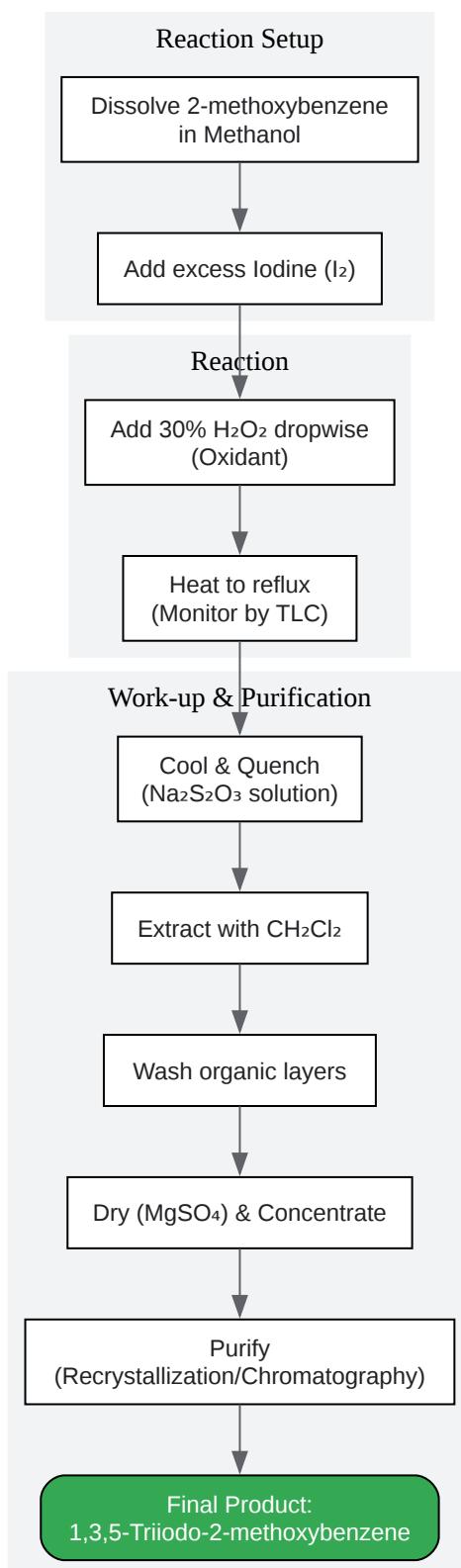
While specific, peer-reviewed synthetic protocols for **1,3,5-Triiodo-2-methoxybenzene** are not extensively detailed in public literature, its structure suggests a straightforward synthesis via electrophilic aromatic iodination of an appropriate precursor, such as 2-methoxybenzene (anisole). The methoxy group is an ortho-, para-directing activator, making the positions adjacent and opposite to it susceptible to electrophilic attack. The synthesis would require forcing conditions to achieve tri-substitution.

Experimental Protocol: Proposed Synthesis via Oxidative Iodination

This proposed protocol is based on established methods for the iodination of electron-rich aromatic compounds.[\[7\]](#)[\[8\]](#) The procedure involves the use of molecular iodine in the presence

of an oxidizing agent to generate a more potent electrophilic iodine species.

Objective: To synthesize **1,3,5-Triiodo-2-methoxybenzene** from 2-methoxybenzene.


Materials:

- 2-methoxybenzene (Anisole)
- Iodine (I_2)
- 30% Hydrogen Peroxide (H_2O_2)
- Methanol (or other suitable solvent)
- Sodium thiosulfate solution
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Dichloromethane (for extraction)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxybenzene in a minimal amount of methanol.
- Reagent Addition: Add molecular iodine (I_2) in a stoichiometric excess (e.g., 3.5 equivalents) to the solution.
- Initiation: Slowly add 30% hydrogen peroxide (H_2O_2) dropwise to the stirring mixture. The H_2O_2 acts as an oxidant to generate the electrophilic iodinating species. The reaction is exothermic and may require cooling.
- Reaction: Heat the mixture to reflux for several hours (e.g., 6-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Work-up: After cooling to room temperature, quench the reaction by adding a saturated solution of sodium thiosulfate to consume excess iodine.
- Extraction: Dilute the mixture with water and extract the product into dichloromethane (3x volumes).
- Washing: Wash the combined organic layers sequentially with sodium bicarbonate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by recrystallization or column chromatography to yield pure **1,3,5-Triiodo-2-methoxybenzene**.

[Click to download full resolution via product page](#)

Proposed experimental workflow for the synthesis of **1,3,5-Triiodo-2-methoxybenzene**.

Spectroscopic and Analytical Characterization

While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key analytical signatures.

Data Presentation: Predicted Spectroscopic Data

Technique	Predicted Signature
¹ H NMR	Two singlets are expected: one for the two equivalent aromatic protons (H-4 and H-6) in the region of δ 7.5-8.5 ppm, and one for the three methoxy protons (-OCH ₃) around δ 3.8-4.2 ppm.
¹³ C NMR	Six distinct signals are expected: C1, C3, C5 (bearing iodine, δ 90-100 ppm), C2 (bearing methoxy group, δ 160 ppm), C4, C6 (bearing hydrogen, δ 140-150 ppm), and the methoxy carbon (δ 55-60 ppm).
Mass Spec (EI)	The molecular ion peak [M] ⁺ is expected at m/z \approx 486. Key fragmentation would likely involve the loss of a methyl group ([M-15] ⁺) and successive losses of iodine atoms.
IR Spectroscopy	Characteristic peaks would include C-O stretching for the ether linkage (\sim 1250 cm ⁻¹), aromatic C=C stretching (\sim 1400-1500 cm ⁻¹), aromatic C-H stretching (\sim 3000-3100 cm ⁻¹), and C-I stretching in the far-IR region (<600 cm ⁻¹).

Applications in Research and Drug Development

The primary application of **1,3,5-Triiodo-2-methoxybenzene** stems from its high iodine content, making it an ideal building block for agents used in medical imaging.

- X-Ray Contrast Media: It serves as an intermediate in the synthesis of X-ray contrast agents. [5] The three heavy iodine atoms per molecule significantly increase the electron density, which enhances the attenuation of X-rays. When formulated into a drug and administered to

a patient, this property allows for clearer visualization of tissues and organs in diagnostic radiology.^[5]

- **Radiolabeling and Imaging Agents:** The compound is also employed in research settings for the development of novel imaging agents.^[5] By incorporating a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), it can be used to create radiotracers for applications in Single Photon Emission Computed Tomography (SPECT) or in preclinical research.

[Click to download full resolution via product page](#)

Logical relationship for application in X-ray contrast media.

Safety and Handling

1,3,5-Triiodo-2-methoxybenzene is intended for laboratory research use only.^[1] As with most halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a dry, dark place to prevent degradation.^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,5-Triiodo-2-methoxybenzene | CymitQuimica [cymitquimica.com]
- 2. 1,3,5-triiodo-2-methoxybenzene | CAS#:63238-41-5 | Chemsoc [chemsrc.com]
- 3. 63238-41-5 · 1,3,5-Triiodo-2-methoxybenzene · 1,3,5-Triiodo-2-methoxybenzene
【詳細情報】 | 試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. 63238-41-5|1,3,5-Triiodo-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 5. 1,3,5-Triiodo-2-methoxybenzene [myskinrecipes.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [molecular structure of 1,3,5-Triiodo-2-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3275969#molecular-structure-of-1-3-5-triiodo-2-methoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com